molecular formula C10H16O2 B8691953 Tert-butyl 2-cyclobutylideneacetate CAS No. 27784-70-9

Tert-butyl 2-cyclobutylideneacetate

Cat. No. B8691953
CAS RN: 27784-70-9
M. Wt: 168.23 g/mol
InChI Key: FQGSNXJKBRMVEC-UHFFFAOYSA-N
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Patent
US09018414B2

Procedure details

Under argon and at room temperature, 3.0 g (42.8 mmol) of cyclobutanone were dissolved in 160 ml of dichloromethane, and 20.95 g (55.64 mmol) of tert-butyl (triphenyl-λ5-phosphanylidene) acetate and 0.68 g (5.56 mmol) of benzoic acid were then added. The reaction mixture was stirred at room temperature overnight and then concentrated to dryness. The residue was triturated with 25 ml of diethyl ether, and the mixture was stored at 4° C. for 12 h. The precipitated triphenylphosphane oxide was filtered off and the filtrate was concentrated to dryness. The crude product obtained was purified chromatographically on silica gel (mobile phase cyclohexane/ethyl acetate 20:1). This gave 9.3 g (99% of theory) of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
[Compound]
Name
tert-butyl (triphenyl-λ5-phosphanylidene) acetate
Quantity
20.95 g
Type
reactant
Reaction Step Two
Quantity
0.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:4][CH2:3]C1.[C:6]([OH:14])(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9]C=1.Cl[CH2:16]Cl>>[C:12]1(=[CH:7][C:6]([O:14][C:4]([CH3:3])([CH3:1])[CH3:16])=[O:13])[CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
160 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
tert-butyl (triphenyl-λ5-phosphanylidene) acetate
Quantity
20.95 g
Type
reactant
Smiles
Name
Quantity
0.68 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 25 ml of diethyl ether
WAIT
Type
WAIT
Details
the mixture was stored at 4° C. for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The precipitated triphenylphosphane oxide was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCC1)=CC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.